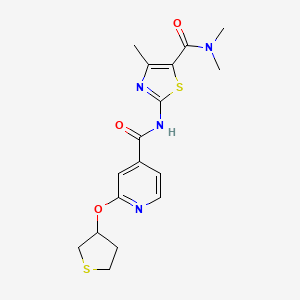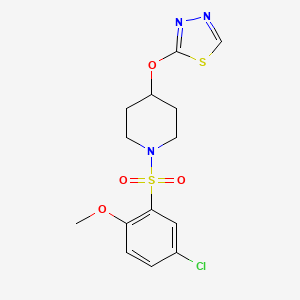
N,N,4-trimethyl-2-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,4-trimethyl-2-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)thiazole-5-carboxamide is a synthetic chemical compound that has garnered attention due to its unique structure and potential applications in various fields. The compound features a thiazole core, a tetrahydrothiophene moiety, and an isonicotinamide group, which contribute to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N,4-trimethyl-2-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)thiazole-5-carboxamide typically involves multi-step processes. The key steps often include:
Formation of the thiazole core through cyclization reactions.
Introduction of the tetrahydrothiophene ring via nucleophilic substitution.
Coupling of the isonicotinamide moiety using amide bond formation techniques. Each step necessitates specific reagents and conditions, such as solvents, catalysts, and temperature controls.
Industrial Production Methods: Scaling up the production of this compound for industrial applications demands optimization of the synthetic route to enhance yield and purity. Techniques like continuous flow synthesis and the use of advanced catalytic systems can be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes:
Oxidation
The compound can undergo oxidation reactions, particularly at the thiazole and tetrahydrothiophene rings.
Reduction
Reduction reactions can be used to modify the oxidation state of the nitrogen atoms in the isonicotinamide group.
Substitution
Both electrophilic and nucleophilic substitution reactions are possible at various positions on the molecule.
Common Reagents and Conditions:
Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reducing agents such as lithium aluminum hydride.
Substitution reactions might utilize halogenated reagents or nucleophiles like thiolates.
Major Products Formed:
Oxidation leads to sulfoxides or sulfones.
Reduction results in amine derivatives.
Substitution reactions yield modified thiazole or tetrahydrothiophene derivatives.
Aplicaciones Científicas De Investigación
N,N,4-trimethyl-2-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)thiazole-5-carboxamide finds applications in a variety of research fields:
Chemistry
As a building block in the synthesis of complex organic molecules.
Biology
Potential use as a biochemical probe to study cellular pathways.
Medicine
Research into its activity as a potential therapeutic agent for various diseases.
Industry
Use as a precursor in the production of materials with specific properties.
Mecanismo De Acción
The mechanism by which N,N,4-trimethyl-2-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)thiazole-5-carboxamide exerts its effects depends on its target application:
Molecular Targets
It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Pathways Involved
The compound could influence signaling pathways, gene expression, or metabolic processes, depending on its specific molecular interactions.
Comparación Con Compuestos Similares
When compared with similar compounds, N,N,4-trimethyl-2-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)thiazole-5-carboxamide stands out due to its unique combination of structural motifs.
Similar Compounds
Examples include thiazole derivatives, isonicotinamide-based compounds, and other tetrahydrothiophene-containing molecules.
Uniqueness
This is a vast and complex topic; dive in and let me know if there's a part you'd like to explore in more detail!
Propiedades
IUPAC Name |
N,N,4-trimethyl-2-[[2-(thiolan-3-yloxy)pyridine-4-carbonyl]amino]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S2/c1-10-14(16(23)21(2)3)26-17(19-10)20-15(22)11-4-6-18-13(8-11)24-12-5-7-25-9-12/h4,6,8,12H,5,7,9H2,1-3H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVFYLZFSGZYPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC(=NC=C2)OC3CCSC3)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(trifluoromethyl)benzamide](/img/structure/B2848379.png)
![4-[(4-Phenoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2848380.png)
![4-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2848381.png)


![1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2848385.png)
![N-[(2Z)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide](/img/structure/B2848387.png)
![N-Cyclopropyl-4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]benzamide](/img/structure/B2848389.png)
![{3-[1-(2-Fluoropyridine-4-carbonyl)piperidin-4-yl]propyl}(2-methoxyethyl)methylamine](/img/structure/B2848390.png)
![N-[2-(oxan-4-ylsulfanyl)ethyl]-2-(pyridin-3-yl)acetamide](/img/structure/B2848392.png)
![5-bromo-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2848394.png)
![4-chloro-3-[(2-methylphenyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B2848395.png)
